molecular formula C8H8BrNO B14857246 4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine

4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine

Cat. No.: B14857246
M. Wt: 214.06 g/mol
InChI Key: ZYALNHKXBLMZSZ-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound that features a pyrano-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves multi-component reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through a Michael addition followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to its specific bromine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the development of new chemical entities with tailored properties.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine

InChI

InChI=1S/C8H8BrNO/c9-7-1-3-10-8-2-4-11-5-6(7)8/h1,3H,2,4-5H2

InChI Key

ZYALNHKXBLMZSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=CN=C21)Br

Origin of Product

United States

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